molecular formula C15H22O5 B1263092 6-O-Methylpapyracon C

6-O-Methylpapyracon C

Cat. No. B1263092
M. Wt: 282.33 g/mol
InChI Key: HRGQUZFZALCQPL-VPLLNTPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Methylpapyracon C is a natural product found in Lachnum papyraceum with data available.

Scientific Research Applications

Analytical Methods in Natural Product Chemistry

Analytical Methods Used in Determining Antioxidant Activity

A comprehensive review of the analytical methods used for determining antioxidant activity in various fields such as food engineering, medicine, and pharmacy. This paper discusses the advantages and disadvantages of different tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test, which are essential for analyzing antioxidant capacity in complex samples, including those containing natural compounds similar to 6-O-Methylpapyracon C (I. Munteanu & C. Apetrei, 2021).

Pharmacological Research in Neurodegenerative Diseases

Experimental Models and Behavioural Tests in Parkinson's Disease

Details on the use of experimental models, particularly neurotoxins like MPTP and 6-OHDA, to study Parkinson's disease. This research emphasizes the importance of developing accurate models for understanding the pharmacological impacts on neurodegenerative diseases, which could be relevant for compounds targeting similar pathways (J. Mokry, 1995).

Epigenetics and DNA Modification

Critical Evaluation of Web-Based DNA N6-methyladenine Site Prediction Tools

An analysis of bioinformatics tools for predicting 6mA sites, an epigenetic marker, highlighting the challenges in accurate genome-wide identification and the biological functions of such modifications. Understanding the roles of epigenetic modifications could be essential for compounds like 6-O-Methylpapyracon C if they are involved in similar biological processes (M. Hasan et al., 2021).

Toxicology and Safety Research

Chlorogenic Acid (CGA) A Pharmacological Review and Call for Further Research

Discusses the biological and pharmacological effects of chlorogenic acid, a phenolic compound, including antioxidant, anti-inflammatory, and neuroprotective roles. This review emphasizes the need for further research to optimize the biological effects of natural compounds, which could be parallel to studies on 6-O-Methylpapyracon C (M. Naveed et al., 2018).

properties

Product Name

6-O-Methylpapyracon C

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(1aR,3aS,5E,7S,7aS)-7-hydroxy-5-[(2R)-2-hydroxypropylidene]-3a-methoxy-2,2-dimethyl-1,1a,6,7-tetrahydrocyclopropa[c][1]benzofuran-4-one

InChI

InChI=1S/C15H22O5/c1-8(16)5-9-6-11(17)14-7-10(14)13(2,3)20-15(14,19-4)12(9)18/h5,8,10-11,16-17H,6-7H2,1-4H3/b9-5+/t8-,10+,11+,14+,15-/m1/s1

InChI Key

HRGQUZFZALCQPL-VPLLNTPESA-N

Isomeric SMILES

C[C@H](/C=C/1\C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)OC)(C)C)O)O

Canonical SMILES

CC(C=C1CC(C23CC2C(OC3(C1=O)OC)(C)C)O)O

synonyms

6-O-methylpapyracon B
6-O-methylpapyracon C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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